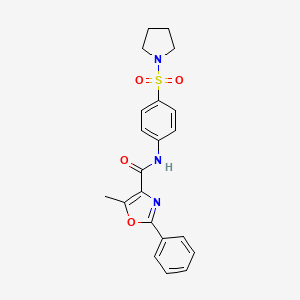
5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide, also known as MPSPOC, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of several diseases. For example, 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. Additionally, 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide has been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent.
实验室实验的优点和局限性
One of the major advantages of 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide is its potent activity against various diseases, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide is its relatively complex synthesis method, which may limit its widespread use in the laboratory.
未来方向
There are several future directions for the research on 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide, including the development of more efficient synthesis methods, the identification of more potent analogs, and the evaluation of its potential applications in the treatment of other diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide and its potential side effects.
Conclusion:
In conclusion, 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide is a promising chemical compound that exhibits potent anti-inflammatory and anticancer activities. Its complex synthesis method may limit its widespread use in the laboratory, but its potential applications in the treatment of various diseases make it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand the mechanism of action of 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide and its potential applications in the treatment of other diseases.
合成方法
The synthesis of 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide involves several steps, including the reaction of 4-pyrrolidin-1-ylsulfonylphenylamine with 2-bromo-5-methylphenylacetic acid, followed by the cyclization of the resulting intermediate with 2-amino-4-(trifluoromethyl)phenol. The final product is obtained after purification and characterization by various analytical techniques.
科学研究应用
5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide has been studied extensively for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide exhibits potent anti-inflammatory and anticancer activities, making it a promising candidate for the development of novel therapeutics.
属性
IUPAC Name |
5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-15-19(23-21(28-15)16-7-3-2-4-8-16)20(25)22-17-9-11-18(12-10-17)29(26,27)24-13-5-6-14-24/h2-4,7-12H,5-6,13-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTBMIWEJFJKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-phenyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

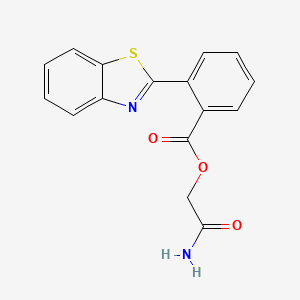


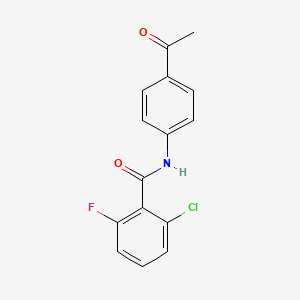
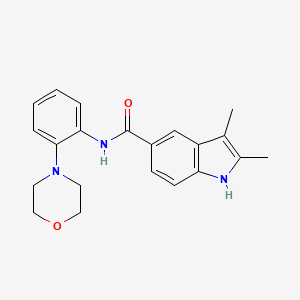

![2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7476633.png)
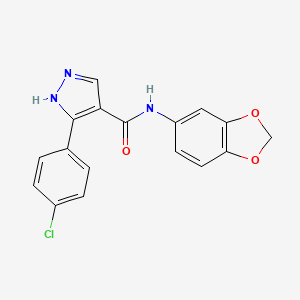
![7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7476656.png)
![5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B7476661.png)
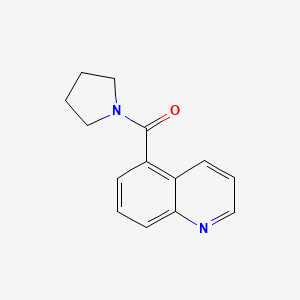
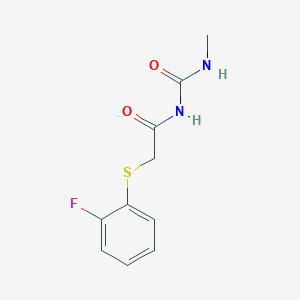
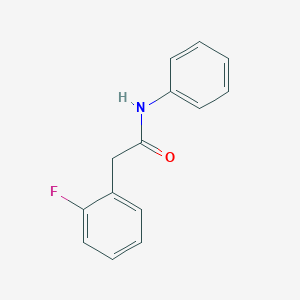
![2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476691.png)